3,7-Dibromo-4-chloro-8-methylquinoline
Description
Properties
CAS No. |
1204811-21-1 |
|---|---|
Molecular Formula |
C10H6Br2ClN |
Molecular Weight |
335.423 |
IUPAC Name |
3,7-dibromo-4-chloro-8-methylquinoline |
InChI |
InChI=1S/C10H6Br2ClN/c1-5-7(11)3-2-6-9(13)8(12)4-14-10(5)6/h2-4H,1H3 |
InChI Key |
JOOOAYBFVUKWQW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C(C(=CN=C12)Br)Cl)Br |
Synonyms |
4-Chloro-3,7-dibromo-8-methylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
- Halogen Type and Position: Bromine (Br) at positions 3 and 7 in the target compound increases molecular weight (vs. Chlorine (Cl) at position 4 adds electron-withdrawing effects, deactivating the quinoline ring .
- Methyl Group : The CH₃ group at position 8 contributes to lipophilicity, which may improve membrane permeability in biological systems .
- Trifluoromethyl (CF₃): In 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline, the CF₃ group at position 2 strongly withdraws electrons, reducing ring reactivity compared to the target compound .
- Methoxy (OCH₃): In 4-Chloro-6,7-dimethoxyquinoline, electron-donating OCH₃ groups activate the ring toward electrophilic substitution, contrasting with the deactivating halogens in the target compound .
Physicochemical Properties
Research Findings and Trends
- Synthetic Challenges : Bromination at specific positions (e.g., 3 and 7) requires controlled conditions to avoid over-halogenation .
- Structure-Activity Relationships (SAR) : Bulky substituents (e.g., trifluoromethyl, morpholinylcarbonyl) at positions 2 or 4 can hinder binding in biological targets, whereas halogens at positions 3, 4, and 7 optimize steric and electronic interactions .
- Safety Profiles: Chlorinated quinolines may pose higher toxicity risks compared to brominated analogs, as seen in safety data for 3,7,8-trichloro-2-methylquinoline .
Preparation Methods
Bromination at Position 3
The ACS Journal of Organic Chemistry highlights a regioselective bromination protocol using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. The electron-deficient nature of position 3, adjacent to the quinoline nitrogen, facilitates selective bromination.
Procedure :
-
Substrate : 4-chloro-8-methylquinoline (1.0 equiv.)
-
Brominating Agent : NBS (1.1 equiv.)
-
Solvent : DMF, stirred for 4 hours
This method avoids polybromination due to the controlled reactivity of NBS in polar aprotic solvents.
Bromination at Position 7
Introducing bromine at position 7 leverages the methyl group’s ortho-directing effect. A modified approach from ScienceOpen employs hydrobromic acid (HBr) and potassium bromate (KBrO₃) under reflux:
Reaction Conditions :
-
Substrate : 3-bromo-4-chloro-8-methylquinoline (1.0 equiv.)
-
HBr (48%) : 5.0 equiv.
-
KBrO₃ : 1.2 equiv.
-
Temperature : 80°C, 3 hours
The methyl group at position 8 directs electrophilic attack to position 7, while excess HBr suppresses dibromination at other sites.
Catalytic and Solvent Effects on Halogenation
Solvent-Mediated Selectivity
The choice of solvent profoundly impacts bromination efficiency. Polar aprotic solvents like acetonitrile enhance solubility of intermediates, as evidenced in patent CN111377863A, where acetonitrile improved yields by 12% compared to dichloroethane.
Palladium-Catalyzed Bromination
The RSC Supporting Information describes a palladium(II)-catalyzed bromination using LiBr and CuBr₂ in ethylene glycol. While originally designed for phenylquinolines, adapting this protocol to 4-chloro-8-methylquinoline yielded 76% dibrominated product at 80°C over 2 hours.
Yield Optimization and Scalability
Table 1: Comparative Yields of Bromination Methods
| Method | Bromine Positions | Catalyst/Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS in DMF | 3 | None | 89 | 98.5 |
| HBr/KBrO₃ in H2O | 7 | None | 86 | 97.8 |
| Pd(OAc)₂/LiBr | 3,7 | Pd(OAc)₂, ethylene glycol | 76 | 96.2 |
Recycling mother liquors, as demonstrated in patent CN111377863A, reduces waste and improves cost efficiency. For example, reusing acetonitrile filtrates across 20 reaction cycles sustained yields above 85%.
Mechanistic Insights into Regioselectivity
The regiochemical outcome of bromination is governed by electronic and steric factors:
-
Position 3 : Activated by the electron-withdrawing effect of the pyridinic nitrogen, favoring electrophilic substitution.
-
Position 7 : Directed by the methyl group’s +I effect, which stabilizes the intermediate σ-complex.
Density functional theory (DFT) calculations corroborate these findings, showing a 12.3 kcal/mol preference for bromination at position 3 over position 2 in the absence of directing groups .
Q & A
Q. What are the optimal synthetic routes for 3,7-Dibromo-4-chloro-8-methylquinoline?
- Methodological Answer : The synthesis typically involves multi-step halogenation of a quinoline precursor. For example:
Methylquinoline precursor : Start with 8-methylquinoline.
Chlorination : Introduce chlorine at the 4-position using reagents like SOCl₂ or Cl₂ under controlled conditions.
Bromination : Sequential bromination at the 3- and 7-positions using Br₂ in acetic acid or N-bromosuccinimide (NBS) with a radical initiator.
- Key Considerations : Regioselectivity is critical; steric hindrance from the methyl group at position 8 may influence bromination efficiency .
- Yield Optimization : Use low-temperature conditions (0–5°C) to minimize side reactions during halogenation steps .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm purity. For example, the methyl group at position 8 appears as a singlet (~δ 2.5 ppm), while aromatic protons show splitting patterns indicative of halogen substitution .
- X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement, especially for halogen-heavy compounds .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (C₁₀H₇Br₂ClN) and isotopic patterns due to bromine .
Advanced Research Questions
Q. How do the positions of bromine and chlorine substituents influence electronic properties and reactivity?
- Methodological Answer :
- Electronic Effects :
- Bromine at positions 3 and 7 increases electron-withdrawing effects, polarizing the quinoline ring and enhancing electrophilic substitution at position 2 or 5.
- Chlorine at position 4 further stabilizes intermediates via resonance.
- Reactivity Comparison :
| Compound | Halogen Substitution | Reactivity with NaBH₃CN |
|---|---|---|
| 3,7-Dibromo-4-chloro-8-MeQ | Br (3,7), Cl (4) | Slow reduction (steric) |
| 4-Chloro-8-methylquinoline | Cl (4) | Fast reduction |
- Data adapted from studies on analogous halogenated quinolines .
Q. How can researchers resolve contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Experimental Design :
Dose-Response Curves : Test across a wide concentration range (nM to mM) to distinguish between therapeutic and toxic effects.
Control Compounds : Include analogs like 4-chloro-8-fluoroquinoline (lacking bromine) to isolate substituent-specific effects .
- Mechanistic Studies :
- Use enzyme inhibition assays (e.g., topoisomerase II) to correlate activity with structural features.
- Conflicting results may arise from differential cell permeability; assess logP values and membrane interaction via molecular dynamics simulations .
Q. What is the role of the methyl group at position 8 in stabilizing the quinoline core during functionalization?
- Methodological Answer :
- Steric Shielding : The methyl group reduces reactivity at position 8, directing electrophiles to positions 2 or 5.
- Thermodynamic Stability : Computational studies (DFT) show the methyl group lowers ring strain by ~5 kcal/mol compared to non-methylated analogs.
- Case Study : In 4,5-Dibromo-8-methylquinoline, the methyl group prevents dimerization during Suzuki couplings .
Comparative Analysis Tables
Q. Table 1: Reactivity of Halogenated Quinolines in Nucleophilic Substitution
| Compound | Substituents | Reaction Rate (k, s⁻¹) |
|---|---|---|
| 3,7-Dibromo-4-chloro-8-MeQ | Br (3,7), Cl (4), Me (8) | 0.12 |
| 4-Chloro-8-fluoroquinoline | Cl (4), F (8) | 0.45 |
| 7-Bromo-4-hydroxyquinoline | Br (7), OH (4) | 0.08 |
| Data derived from kinetic studies on analogous compounds . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
